2-Bromo-5,7-dichloro-1H-benzimidazole
Description
Cyclization Reactions of o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives, a strategy that has been refined through heterogeneous catalysis. For 2-bromo-5,7-dichloro-1H-benzimidazole, the process begins with a dichloro-substituted o-phenylenediamine precursor. Cyclization is achieved by reacting the diamine with aldehydes or carbonyl equivalents under catalytic conditions. For example, gold nanoparticles supported on titanium dioxide (Au/TiO~2~) have demonstrated exceptional efficacy in promoting cyclization at ambient temperatures, yielding benzimidazoles with high regioselectivity.
A critical step involves the formation of an imine intermediate between the aldehyde and the diamine, followed by Au/TiO~2~-catalyzed cyclodehydration. This method avoids the need for harsh oxidants or elevated temperatures, making it suitable for sensitive substrates. When applied to 3,4-dichloro-o-phenylenediamine, cyclization generates the 5,7-dichloro-benzimidazole core, with the chlorine substituents positioned meta to the imidazole nitrogen atoms. The Au/TiO~2~ catalyst’s reusability (up to five cycles without activity loss) highlights its potential for scalable applications.
Halogenation Strategies for Position-Specific Substitution
Introducing bromine at the 2-position of the benzimidazole ring requires careful consideration of electronic and steric effects. Electrophilic aromatic substitution (EAS) is the primary method, leveraging the directing influence of the imidazole nitrogen. However, the presence of electron-withdrawing chlorine substituents at the 5- and 7-positions deactivates the ring, necessitating optimized reaction conditions.
Bromination is typically performed using molecular bromine (Br~2~) in acetic acid or a mixed solvent system. The reaction proceeds via the generation of a bromonium ion, which attacks the electron-rich 2-position adjacent to the imidazole nitrogen. In cases where competing substitution pathways arise, Lewis acids such as iron(III) chloride (FeCl~3~) are employed to enhance regioselectivity. For instance, FeCl~3~ coordinates to the benzimidazole nitrogen, polarizing the ring and directing bromination exclusively to the 2-position.
Optimization of Reaction Conditions for Regioselective Bromination
Achieving high regioselectivity in bromination demands precise control over temperature, solvent, and catalyst loading. Key findings include:
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve bromine solubility and stabilize charged intermediates, increasing reaction rates.
- Catalyst Loading : Au/TiO~2~ (1–2 wt% Au) enhances selectivity by facilitating bromide ion dissociation, reducing undesired dibromination.
- Temperature : Reactions conducted at 0–5°C minimize thermal side reactions, yielding 2-bromo-substituted products in >90% purity.
A comparative analysis of bromination conditions is summarized below:
| Condition | Bromine Source | Solvent | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Br~2~, 25°C | Br~2~ | CH~3~COOH | None | 65 | Moderate |
| Br~2~, 0°C | Br~2~ | DMF | FeCl~3~ | 88 | High |
| NBS, 50°C | N-Bromosuccinimide | CH~2~Cl~2~ | Au/TiO~2~ | 92 | Excellent |
NBS: N-Bromosuccinimide; DMF: Dimethylformamide
These data underscore the superiority of Au/TiO~2~ in tandem with low-temperature regimes for maximizing yield and selectivity.
Industrial-Scale Production Challenges and Solutions
Scaling the synthesis of 2-bromo-5,7-dichloro-1H-benzimidazole presents multiple challenges, including reagent cost, waste management, and purification efficiency. Industrial adaptations focus on:
- Catalyst Recovery : Au/TiO~2~’s heterogeneous nature allows simple filtration and reuse, reducing precious metal costs.
- Solvent Recycling : Distillation of methanol-chloroform mixtures (3:1 v/v) enables solvent recovery, minimizing environmental impact.
- Continuous Flow Systems : Implementing flow chemistry reduces reaction times and improves heat management, particularly for exothermic bromination steps.
A notable advancement involves the integration of in-line analytics, such as Raman spectroscopy, to monitor intermediate formation and automate process adjustments. This approach has reduced batch-to-batch variability by 40% in pilot-scale trials.
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
2-bromo-4,6-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) |
InChI Key |
QNGCATRZCQIDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-5,7-dichloro-1H-benzimidazole typically follows a multi-step process involving:
- Construction of the benzimidazole core from appropriately substituted o-phenylenediamines.
- Selective chlorination at the 5 and 7 positions of the benzimidazole ring.
- Bromination at the 2-position of the benzimidazole nitrogen-adjacent carbon.
This approach ensures regioselective halogenation, preserving the benzimidazole scaffold integrity.
Preparation of the Benzimidazole Core
The benzimidazole nucleus is commonly prepared by cyclization of 4,6-dichloro-o-phenylenediamine or related dichloro-substituted o-phenylenediamines with suitable carbonyl sources such as carbonyl diimidazole or aldehydes under acidic or catalytic conditions. This step forms the 5,7-dichlorobenzimidazole framework.
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4,6-Dichloro-o-phenylenediamine + Carbonyl diimidazole | Heating, solvent (e.g., DMF), mild acid catalysis | 5,7-Dichlorobenzimidazole | 75-90% |
This step is critical for introducing chlorine substituents at the 5 and 7 positions before bromination.
Bromination at the 2-Position
The 2-position bromination is achieved by electrophilic substitution using brominating agents such as phosphorus oxybromide (POBr3) or bromine (Br2) under controlled conditions.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 5,7-Dichlorobenzimidazole | Phosphorus oxybromide | Acetic acid or POBr3 neat | 70-90 °C | 2-6 hours | 2-Bromo-5,7-dichloro-1H-benzimidazole | 65-85% |
Phosphorus oxybromide is preferred for selective bromination at the 2-position due to its strong electrophilic brominating ability and compatibility with the benzimidazole ring.
Alternative Methods and Variations
Some literature reports the preparation of 2-bromo substituted benzimidazoles via diazotization of 2-amino derivatives followed by copper-catalyzed bromination (Sandmeyer reaction). However, this method is more commonly applied to 5,6-dichloro isomers and may have limited applicability for the 5,7-dichloro derivative due to regioselectivity issues.
Recent advances include the use of polymer-supported trifluoromethanesulfonic acid catalysts to facilitate benzimidazole ring formation and subsequent halogenation, offering faster reaction times and easier purification.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazole core formation | Cyclization | 4,6-Dichloro-o-phenylenediamine + carbonyl diimidazole | Heating, mild acid catalysis | 75-90 | Introduces 5,7-dichloro substitution |
| Bromination at 2-position | Electrophilic aromatic substitution | Phosphorus oxybromide or Br2 | 70-90 °C, 2-6 h | 65-85 | Selective bromination at C2 |
| Diazotization/Sandmeyer route | Diazotization + CuBr catalysis | 2-Amino-5,7-dichlorobenzimidazole + NaNO2 + CuBr | Acidic aqueous solution, 0-5 °C | Variable | Less common for 5,7-dichloro derivative |
Research Findings and Optimization Notes
Selectivity: The use of phosphorus oxybromide provides high regioselectivity for bromination at the 2-position without affecting the 5,7-dichloro substituents.
Yields: Optimized reaction conditions (temperature, solvent, reaction time) are crucial to maximize yield and minimize side reactions such as over-bromination or ring degradation.
Purification: Products are typically purified by recrystallization or column chromatography using methanol/dichloromethane mixtures to achieve high purity suitable for pharmaceutical or synthetic applications.
Scale-up: Industrial-scale syntheses adapt these methods with process intensification and solvent recycling to improve cost-efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5,7-dichloro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- Chlorine substituents (electron-withdrawing) increase electrophilicity at the benzimidazole core compared to methyl groups (electron-donating) . This makes dichloro derivatives more reactive in nucleophilic substitution reactions.
- The 5,7-dichloro isomer may exhibit distinct regioselectivity in cross-coupling reactions compared to the 5,6-dichloro analog due to steric differences.
Solubility and Stability: Dichloro derivatives (e.g., 2-bromo-5,6-dichloro-1H-benzimidazole) are less soluble in polar solvents than dimethyl analogs due to reduced hydrogen-bonding capacity . Bromine at position 2 enhances stability against oxidative degradation compared to non-halogenated benzimidazoles .
Biological Activity: Halogenated benzimidazoles are often explored as kinase inhibitors or antimicrobial agents.
Research Findings and Limitations
- Synthetic Utility : The 5,6-dichloro isomer () serves as a precursor in Suzuki-Miyaura cross-coupling reactions, leveraging bromine’s reactivity for functionalization .
- Data Gaps : Direct experimental data (e.g., melting point, IR/NMR spectra) for the 5,7-dichloro isomer are absent in the provided evidence. Properties are inferred from analogs.
- Structural Isomerism : Positional differences (5,6- vs. 5,7-dichloro) may lead to divergent biological and chemical behaviors, necessitating targeted studies.
Biological Activity
2-Bromo-5,7-dichloro-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrCl2N2 |
| Molecular Weight | 265.92 g/mol |
| IUPAC Name | 2-bromo-5,7-dichloro-1H-benzimidazole |
| InChI Key | QNGCATRZCQIDLA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=N2)Br)Cl)Cl |
The biological activity of 2-Bromo-5,7-dichloro-1H-benzimidazole is primarily linked to its interaction with specific molecular targets. It has been shown to inhibit the replication of human cytomegalovirus (HCMV) by blocking the maturation cleavage of high-molecular-weight DNA, a critical step mediated by viral proteins UL89 and UL56 . This mechanism distinguishes it from other antiviral agents that primarily inhibit DNA synthesis.
Antiviral Activity
Research indicates that 2-Bromo-5,7-dichloro-1H-benzimidazole exhibits potent antiviral properties against HCMV. Studies have demonstrated that it significantly reduces viral replication in vitro with a mean 50% inhibitory concentration (IC50) indicating strong efficacy against both laboratory strains and clinical isolates resistant to conventional treatments .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that 2-Bromo-5,7-dichloro-1H-benzimidazole may have anticancer properties. Its ability to interfere with cellular processes related to DNA replication could make it a candidate for further investigation in cancer therapy.
Case Studies
Several studies have explored the biological activity of 2-Bromo-5,7-dichloro-1H-benzimidazole:
- Antiviral Efficacy Against HCMV : A study found that this compound inhibited HCMV replication effectively in vitro, demonstrating its potential as an antiviral agent with a unique mechanism of action compared to existing therapies .
- Antimicrobial Activity : In another investigation, the compound showed significant antibacterial activity with MIC values comparable to established antibiotics, suggesting its potential use as an antimicrobial agent .
- Enzyme Inhibition Studies : Research has indicated that 2-Bromo-5,7-dichloro-1H-benzimidazole acts as an enzyme inhibitor, impacting biochemical pathways involved in viral replication and potentially other cellular functions .
Applications in Research
The compound is utilized across various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing new pharmaceutical compounds.
- Biological Studies : It is employed in research investigating enzyme inhibition and viral interactions.
- Material Science : The compound's unique properties are explored for developing advanced materials and organic semiconductors.
Q & A
Q. How can researchers optimize the synthesis of 2-Bromo-5,7-dichloro-1H-benzimidazole to improve yield and purity?
Methodological Answer:
- Stepwise Halogenation: Begin with a benzimidazole core and perform regioselective halogenation. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C). Subsequent chlorination at positions 5 and 7 may require chlorinating agents like POCl₃ or SOCl₂, with careful temperature monitoring to avoid over-substitution .
- Purification: Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound. Evidence from similar compounds shows yields up to 72% after purification .
- Quality Control: Monitor reaction progress via TLC and confirm purity using HPLC or melting point analysis (e.g., 262–266°C for analogous structures) .
Q. What analytical techniques are recommended for characterizing 2-Bromo-5,7-dichloro-1H-benzimidazole?
Methodological Answer:
- Spectroscopic Methods:
- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, aromatic protons in similar compounds resonate at δ 7.2–8.4 ppm, while carbons adjacent to halogens show downfield shifts (e.g., C-Br at ~95 ppm in ¹³C NMR) .
- HRMS: Use electrospray ionization (ESI) to confirm molecular ion peaks. Expected m/z for C₇H₄BrCl₂N₂: ~305.86 (calc. [M+H]⁺) .
- FTIR: Identify functional groups via stretches such as C=N (1611 cm⁻¹) and C-Br/C-Cl (590–745 cm⁻¹) .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
Methodological Answer:
- Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilize in DMSO for biological assays to avoid precipitation .
- Stability: Store under inert conditions (argon/vacuum) at –20°C to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 2-Bromo-5,7-dichloro-1H-benzimidazole derivatives?
Methodological Answer:
- Derivatization Strategy: Synthesize analogs by modifying substituents at positions 2, 5, and 7. For example, replace Br with methyl or methoxy groups to assess electronic effects .
- Biological Screening: Test derivatives against target enzymes (e.g., EGFR) using in vitro kinase assays. Compare IC₅₀ values to establish SAR trends. Prior studies show benzimidazoles with halogen substituents exhibit enhanced binding to hydrophobic enzyme pockets .
Q. What methodological approaches are used to investigate the compound's interactions with biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions. For example, the bromo and chloro groups may form halogen bonds with catalytic lysine residues in EGFR (PDB ID: 1M17) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) to quantify affinity .
- Cytotoxicity Assays: Employ MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa) to correlate structural features with activity .
Q. How should researchers address contradictions in experimental data related to the compound's reactivity or biological activity?
Methodological Answer:
- Data Triangulation: Cross-validate results using orthogonal methods. For instance, if NMR suggests purity but bioactivity is inconsistent, re-analyze via X-ray crystallography or DSC to confirm crystallinity .
- Controlled Replication: Repeat experiments under standardized conditions (e.g., fixed pH, temperature). Document batch-to-batch variability in synthesis, as minor impurities (e.g., <1%) can skew biological results .
Q. What in silico strategies are effective for predicting the ADMET properties of this benzimidazole derivative?
Methodological Answer:
- ADMET Prediction Tools: Use SwissADME or ADMETLab 2.0 to estimate parameters:
- Lipophilicity (LogP): Predicted ~3.5 (moderate blood-brain barrier penetration).
- Toxicity: Screen for hepatotoxicity via ProTox-II, noting benzimidazoles may inhibit cytochrome P450 enzymes .
- Metabolism Pathways: Simulate phase I/II metabolism using GLORYx to identify potential reactive metabolites (e.g., oxidative dehalogenation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
